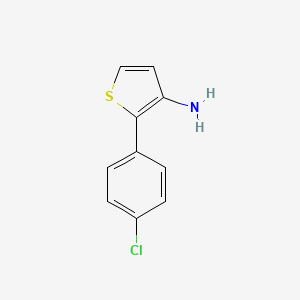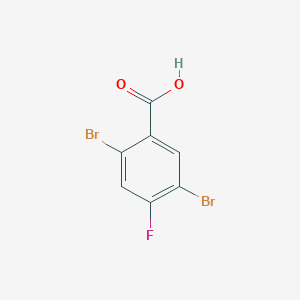
Glutamic acid, 1-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamic acid, 1-methyl ester is a nonessential amino acid derivative that plays a significant role in the mammalian central nervous system. It is known for its function as a neurotransmitter for cone photoreceptors in the human brain and is used in the treatment of liver diseases accompanied by encephalopathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutamic acid, 1-methyl ester can be synthesized through the esterification of L-glutamic acid with methanol. This reaction typically involves the use of sulfuric acid as a catalyst and is carried out at a temperature of 20°C for about 4 hours . Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale, ensuring high yield and purity. The use of ion-exchange resins and other catalysts can also be incorporated to optimize the process .
Chemical Reactions Analysis
Types of Reactions: Glutamic acid, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic reagents under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various derivatives of L-glutamic acid, such as oxo derivatives, reduced amino acids, and substituted esters .
Scientific Research Applications
Glutamic acid, 1-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: It plays a role in neurotransmission and is used in studies related to the central nervous system.
Medicine: It is used in the treatment of hepatic encephalopathy and other liver-related conditions.
Industry: It is employed in the production of various biochemical reagents and pharmaceuticals.
Mechanism of Action
Glutamic acid, 1-methyl ester exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid, which is converted from this compound, cannot cross the blood-brain barrier in appreciable quantities. Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Comparison with Similar Compounds
- L-Glutamic Acid γ-Methyl Ester
- L-Glutamate Methyl Ester
- Nα-Fmoc-L-Glutamic Acid α-Benzyl Ester
- L-Glutamic Acid Diethyl Ester
Comparison: Glutamic acid, 1-methyl ester is unique due to its specific role as a neurotransmitter and its application in treating hepatic encephalopathy. While similar compounds like L-Glutamic Acid γ-Methyl Ester and L-Glutamate Methyl Ester share structural similarities, they differ in their specific applications and biological roles .
Properties
Molecular Formula |
C6H10NO4- |
|---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
(4S)-4-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/p-1/t4-/m0/s1 |
InChI Key |
SEWIYICDCVPBEW-BYPYZUCNSA-M |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)[O-])N |
Canonical SMILES |
COC(=O)C(CCC(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-ethyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B8795492.png)








